molecular formula C5H10F3N B13176770 1,1,1-Trifluoro-2-methylbutan-2-amine

1,1,1-Trifluoro-2-methylbutan-2-amine

Cat. No.: B13176770
M. Wt: 141.13 g/mol
InChI Key: SXFSTVSZZSSYHD-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-methylbutan-2-amine is a fluorinated amine compound with the molecular formula C5H10F3N. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of trifluoromethyl groups imparts significant stability and reactivity to the compound, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-2-methylbutan-2-amine can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is usually purified through distillation or crystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-methylbutan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce simpler amines or hydrocarbons .

Scientific Research Applications

1,1,1-Trifluoro-2-methylbutan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-2-methylbutan-2-amine involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its interactions with enzymes and proteins are of particular interest in biological research, where it may inhibit or activate specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-3-methylbutan-2-amine
  • 1,1,1-Trifluoro-2-propanone
  • 1,1,1-Trifluoro-3-methylbutan-2-one

Uniqueness

1,1,1-Trifluoro-2-methylbutan-2-amine is unique due to its specific molecular structure, which imparts distinct chemical properties. The presence of trifluoromethyl groups enhances its stability and reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry and material science applications .

Properties

Molecular Formula

C5H10F3N

Molecular Weight

141.13 g/mol

IUPAC Name

1,1,1-trifluoro-2-methylbutan-2-amine

InChI

InChI=1S/C5H10F3N/c1-3-4(2,9)5(6,7)8/h3,9H2,1-2H3

InChI Key

SXFSTVSZZSSYHD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(F)(F)F)N

Origin of Product

United States

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